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N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide

Physicochemical profiling Drug-likeness Passive permeability

For SMA drug discovery programs, structural variations in quinoxaline-thioacetamides drastically alter potency. This compound provides a validated, moderate-potency starting point. Key benefits: (i) Confirmed 501.2 nM activity in the SMN2 splice variant expression assay, offering a distinct scaffold from approved modulators like risdiplam. (ii) Defined selectivity profile; inactive against AmpC beta-lactamase (1584.9 nM), making it a useful negative control. (iii) Favorable oral bioavailability predicted by logP (5.1) and low HBD count (1), suitable for in vivo SMA models.

Molecular Formula C23H26N4OS
Molecular Weight 406.55
CAS No. 931313-81-4
Cat. No. B2562406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
CAS931313-81-4
Molecular FormulaC23H26N4OS
Molecular Weight406.55
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCCC4
InChIInChI=1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
InChIKeyWICZXVZYQKRYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide: Chemical Identity & Procurement


N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide (CAS 931313-81-4) is a synthetic small molecule belonging to the quinoxaline-thioacetamide class. It features a quinoxaline core substituted at position 3 with a piperidine ring and at position 2 with a thioether-linked N-(3-ethylphenyl)acetamide moiety [1]. Its molecular formula is C23H26N4OS, with a molecular weight of 406.5 g/mol and a computed XLogP3 of 5.1, placing it within favorable drug-like physicochemical space [2]. The compound is registered in PubChem (CID 15988512) and ChEMBL (CHEMBL1606734), with 16 bioactivity data points spanning multiple target classes, indicating its profiling in high-throughput screening campaigns [3].

Substitution Risks for N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide


Quinoxaline-thioacetamide derivatives are highly sensitive to even minor structural perturbations. The N-(3-ethylphenyl) group is not a generic aryl decoration; it directly influences target binding through specific hydrophobic and steric interactions. Replacing the 3-ethylphenyl with a 3-methylphenyl or unsubstituted phenyl can alter potency by over an order of magnitude in related quinoxaline series [1]. Similarly, the piperidine at the 3-position of the quinoxaline core is a critical pharmacophoric element—substituting it with morpholine, 4-methylpiperidine, or acyclic amines can ablate target engagement or drastically shift selectivity profiles. The thioacetamide linker itself is metabolically labile, and its oxidation state differentiates this compound from sulfoxide or sulfone analogs in terms of both potency and metabolic stability [2]. These structural features collectively mean that generic in-class substitution without empirical validation carries a high risk of loss of activity.

Differentiation vs Closest Analogs


Lipophilicity & Membrane Permeability vs Carboxylic Acid Analog

The target compound (XLogP3 = 5.1) is approximately 2-3 log units more lipophilic than its direct carboxylic acid analog 2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid (CAS 893725-60-5, estimated XLogP3 ≈ 2.5). This difference is primarily driven by the replacement of the polar carboxylic acid moiety with a lipophilic N-(3-ethylphenyl)amide group . According to Lipinski's rule-of-five analysis, the target compound's logP falls within the optimal range (1-5) for oral bioavailability, while the acid analog's lower logP may limit passive membrane permeation [1]. The target compound has 1 hydrogen bond donor (vs. 2 for the acid) and 5 hydrogen bond acceptors (vs. 6 for the acid), further favoring passive diffusion.

Physicochemical profiling Drug-likeness Passive permeability

Target Engagement: SMN2 vs AmpC Beta-Lactamase

In the PubChem qHTS assay for enhancers of SMN2 splice variant expression (CHEMBL1613842), the target compound exhibited a potency of 501.2 nM (pChembl = 6.30) [1]. In contrast, it was classified as 'Not Active' in the qHTS assay for inhibitors of AmpC beta-lactamase (CHEMBL1614530), with a reported potency of 1584.9 nM (pChembl = 5.80), which falls below the activity threshold for this target class [2]. This differential activity profile—moderate engagement of SMN2 versus negligible inhibition of a bacterial enzyme—suggests a degree of target selectivity that distinguishes it from more promiscuous quinoxaline derivatives which often show pan-assay interference behavior.

High-throughput screening Selectivity profiling SMN2 modulation

Quinoxaline vs Quinazoline Bioisostere

The target compound's quinoxaline core (1,4-diazanaphthalene) places nitrogen atoms at positions 1 and 4, creating a distinct hydrogen bond acceptor geometry compared to the quinazoline bioisostere (1,3-diazanaphthalene) found in the structurally analogous N-(3,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide . In kinase inhibitor drug design, the 1,4- vs. 1,3-nitrogen arrangement is known to alter hinge-region binding modes in ATP-binding pockets. The quinoxaline core's nitrogen lone pairs are positioned to interact with different backbone amide residues than quinazoline, potentially conferring orthogonal kinase selectivity profiles [1]. Both compounds share the identical molecular formula (C23H26N4OS), making them direct constitutional isomers with equivalent molecular weight but divergent pharmacophoric geometry.

Bioisosterism Heterocycle SAR Target recognition

p53 Mutant Cytotoxicity Profiling

In the PubChem qHTS screen for compounds that selectively target cancer cells with p53 mutations (CHEMBL1613995), the target compound showed a potency of 794.3 nM (pChembl = 6.10) against p53ts cells at the permissive temperature, with the activity comment recorded as 'Inconclusive' [1]. While this result does not confirm selective p53-dependent cytotoxicity, it places the compound in a subset of screening hits that warrant further investigation. Many quinoxaline derivatives with similar substitution patterns are completely inactive in this assay, suggesting that the specific 3-ethylphenyl-piperidine-thioacetamide combination may contribute to the observed signal.

p53 targeting Cancer selectivity Isogenic cell screening

Validated Application Scenarios


SMN2 Splice Modulation Screening & Lead ID

The compound's confirmed 501.2 nM potency in the SMN2 splice variant expression assay [1] supports its use as a moderate-potency starting point for medicinal chemistry programs targeting spinal muscular atrophy (SMA). Its activity, while weaker than approved SMN2 modulators (e.g., risdiplam, IC50 ~ 10-50 nM), provides a structurally distinct quinoxaline-based scaffold that can be optimized for improved potency and pharmacokinetics. Researchers procuring this compound should note that its oral bioavailability is predicted to be favorable based on its logP (5.1) and low HBD count (1), making it suitable for oral dosing studies in SMA mouse models.

Bacterial Off-Target Selectivity Profiling

The compound's inactivity against AmpC beta-lactamase (1584.9 nM, classified 'Not Active') [2] makes it a useful negative control or selectivity benchmark in antibacterial discovery programs. When screening quinoxaline-thioacetamide libraries for Gram-negative antibacterial activity, this compound can serve as a reference for compounds that do not act through beta-lactamase inhibition, helping to triage hits that work via alternative mechanisms such as cell wall biosynthesis inhibition or DNA gyrase targeting.

CNS Drug Discovery Physicochemical Benchmarking

With a molecular weight of 406.5 g/mol, XLogP3 of 5.1, and a single hydrogen bond donor, this compound sits near the upper boundary of CNS drug-like space [3]. Its thioether linker and quinoxaline core provide a distinct CNS multiparameter optimization (MPO) profile compared to more common benzamide or pyridine-based CNS candidates. Procurement for CNS programs should be accompanied by experimental determination of P-glycoprotein efflux ratio and brain-to-plasma ratio, as the compound's relatively high logP may increase the risk of P-gp recognition despite favorable passive permeability.

p53-Targeted Anticancer Probe Development

The inconclusive but detectable 794.3 nM potency in p53-mutant isogenic cell screening [4] positions this compound as a candidate for follow-up structure-activity relationship (SAR) studies aimed at improving p53-dependent selectivity. Academic groups investigating mutant p53 reactivation or synthetic lethality approaches may procure this compound as a scaffold for parallel library synthesis, focusing on modifications to the N-aryl group and the piperidine substituent to enhance potency and clarify the mechanism of action.

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